5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring, an imidazo[1,2-a]pyridine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of solvents like toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP), are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Functionalization: The imidazo[1,2-a]pyridine moiety can be functionalized via radical reactions, leading to the formation of various derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an anti-tuberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, its unique structure makes it a valuable scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}pyrimidine include other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromoimidazo[1,2-a]pyridine: Known for its use in various synthetic applications.
Imidazo[1,2-a]pyridine analogues: These compounds have been extensively studied for their anti-tuberculosis properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O/c19-15-8-20-18(21-9-15)25-13-14-4-3-6-23(10-14)11-16-12-24-7-2-1-5-17(24)22-16/h1-2,5,7-9,12,14H,3-4,6,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVMUDUSVIXOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN3C=CC=CC3=N2)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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